molecular formula C7H8N4 B577777 5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1214901-53-7

5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No. B577777
M. Wt: 148.169
InChI Key: VAXDBHYMMQDBLA-UHFFFAOYSA-N
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Description

“5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds, despite their relatively simple structure, has proven to be remarkably versatile in various areas of drug design . The ring system of these compounds is isoelectronic with that of purines, making this heterocycle a potential surrogate of the purine ring .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines has been reported in various studies . For example, one study developed efficient one-step procedures for the synthesis of 5-phenyl-, 6-phenyl- and 7-phenyl-2-amino-triazolo pyrimidines .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines, including “5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine”, is characterized by a triazolo[1,5-a]pyrimidine scaffold . This scaffold is structurally similar to the purine ring, which has led to investigations of these compounds as possible isosteric replacements for purines .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[1,5-a]pyrimidines have been explored in various studies . For instance, one study reported that a [1,2,4]triazolo[1,5-a]pyrimidine derivative inhibited NS5-RdRp activity with an IC 50 value of 1.28 ± 0.2 μM .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines can vary depending on the specific compound and its substituents . For instance, the choice of substituents can influence the compound’s solubility, permeability, and other ADME-PK properties .

Scientific Research Applications

Acylation of Heteroaromatic Amines A study detailed the synthesis of a new class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives through acylation reactions, emphasizing the transformation of 5-amino-1,2,3-triazoles and 4-amino-pyrazole. These reactions showcased a method for forming complex heterocyclic compounds, which have significant implications in medicinal and pharmaceutical chemistry (Ibrahim et al., 2011).

Crystal and Molecular Structure Analysis Another study examined the crystal and molecular structure of a derivative of 1,2,4-triazolo[1,5-a]pyridin-2-amine. The compound demonstrated unique crystalline features and molecular geometry, providing insight into its chemical behavior and potential applications in designing novel materials or pharmaceuticals (Dolzhenko et al., 2011).

Iterative Synthesis for Lead Optimization Research on the iterative solution-phase synthesis of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives highlighted a method for rapidly generating a library of compounds. This approach is critical for lead optimization in drug development, allowing for the flexible and efficient adjustment of chemical structures to enhance biological activity (Brodbeck et al., 2003).

Building Blocks for Heterocycles A comprehensive analysis of 1,2,3-triazole-4(5)-amines as building blocks revealed their potential in constructing triazolo-annulated pyridine, azine, and azepine systems. These systems are vital in synthetic and biomedical research, showcasing the compound's versatility in forming various bioactive molecules (Syrota et al., 2022).

Herbicidal Activity Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds were found to possess excellent herbicidal activity across a broad spectrum of vegetation. This indicates the compound's potential in agricultural applications, particularly in weed management (Moran, 2003).

Future Directions

The future directions for research on 1,2,4-triazolo[1,5-a]pyrimidines are promising. These compounds have found numerous applications in medicinal chemistry, and their versatility suggests that they could be further exploited in the design of new drugs . For example, the TP heterocycle has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . In addition, the metal-chelating properties of the TP ring have also been exploited to generate candidate treatments for cancer and parasitic diseases .

properties

IUPAC Name

5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-3-2-4-6-9-7(8)10-11(5)6/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXDBHYMMQDBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=NN12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724439
Record name 5-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

CAS RN

1214901-53-7
Record name 5-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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